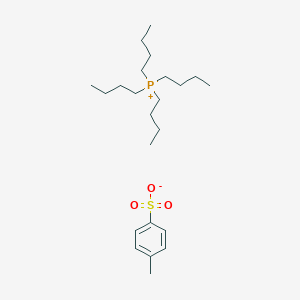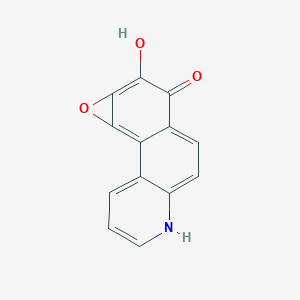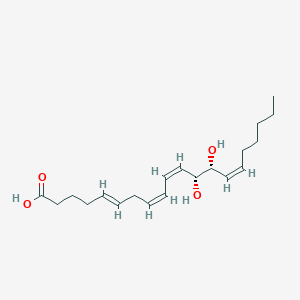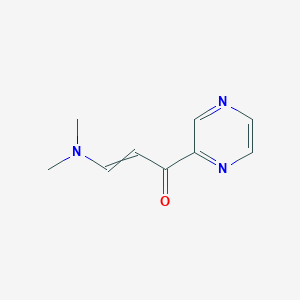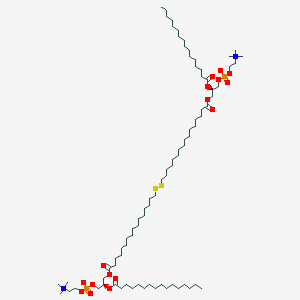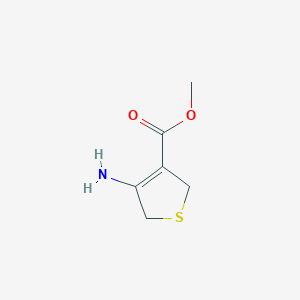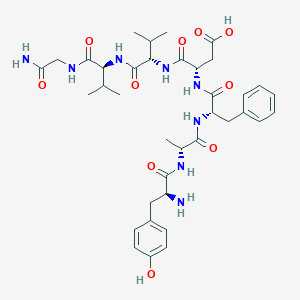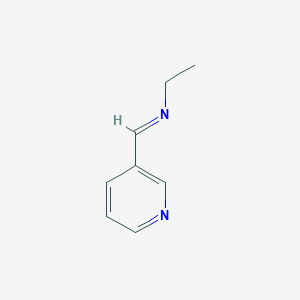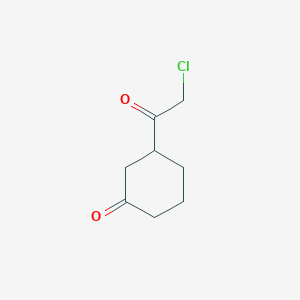
3-(2-Chloroacetyl)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroacetyl)cyclohexan-1-one, also known as 2-Chloroacetylcyclohexanone or CACK, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug discovery and development. This molecule is a cyclic ketone with a chloroacetyl group attached to the cyclohexane ring.
Mecanismo De Acción
The mechanism of action of CACK involves the formation of covalent bonds between the chloroacetyl group of CACK and the active site of the target enzyme or protein. This covalent bond formation leads to the inhibition of the enzyme or protein activity.
Efectos Bioquímicos Y Fisiológicos
CACK has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. CACK has also been shown to inhibit the activity of cancer-associated proteins, which can lead to decreased cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CACK has various advantages and limitations for lab experiments. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. However, the covalent bond formation between CACK and the target molecule can lead to irreversible inhibition, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CACK. One potential direction is the development of CACK-based drugs for the treatment of cognitive disorders such as Alzheimer's disease. Another potential direction is the development of CACK-based drugs for the treatment of cancer. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Conclusion:
In conclusion, CACK is a chemical compound with potential applications in drug discovery and development. Its ability to inhibit the activity of various enzymes and proteins makes it a valuable tool for studying the role of these molecules in various biological processes. Further research is needed to fully understand the mechanism of action of CACK and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of CACK can be achieved through the reaction of cyclohexanone with chloroacetyl chloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of CACK as a yellow liquid with a strong odor. The purity of CACK can be improved through distillation or recrystallization.
Aplicaciones Científicas De Investigación
CACK has potential applications in drug discovery and development due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
CACK has also been shown to inhibit the activity of various cancer-associated proteins such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the degradation of extracellular matrix proteins, which is necessary for cancer cell invasion and metastasis. HDACs are involved in the regulation of gene expression and have been linked to the development and progression of cancer.
Propiedades
Número CAS |
123364-13-6 |
|---|---|
Nombre del producto |
3-(2-Chloroacetyl)cyclohexan-1-one |
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
3-(2-chloroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h6H,1-5H2 |
Clave InChI |
PJQVHWQIQOGCGL-UHFFFAOYSA-N |
SMILES |
C1CC(CC(=O)C1)C(=O)CCl |
SMILES canónico |
C1CC(CC(=O)C1)C(=O)CCl |
Sinónimos |
Cyclohexanone, 3-(chloroacetyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



